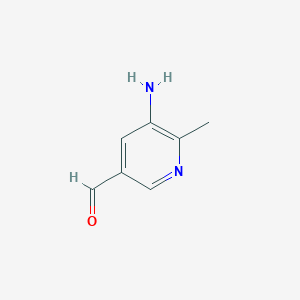
5-Amino-6-methylnicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-methylnicotinaldehyde is an organic compound with the molecular formula C7H8N2O It is a derivative of nicotinaldehyde, characterized by the presence of an amino group at the 5th position and a methyl group at the 6th position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-methylnicotinaldehyde typically involves the following steps:
Condensation Reaction: The starting material, 3,4-diaminotoluene, undergoes a condensation reaction with urea to form 5-methyl benzimidazolone.
Nitration Reaction: The 5-methyl benzimidazolone is then subjected to nitration using dilute nitric acid to produce 5-nitro-6-methyl benzimidazolone.
Reduction Reaction: Finally, the 5-nitro-6-methyl benzimidazolone is reduced using ferrous powder in an alcohol-water system or hydrogenation with a catalyst like palladium on carbon to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aldehyde group to primary alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used under basic conditions to introduce acyl or sulfonyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce primary alcohols.
Aplicaciones Científicas De Investigación
5-Amino-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-methylnicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aldehyde group can participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methylnicotinaldehyde: Similar structure but with the amino group at the 2nd position.
5-Methylnicotinaldehyde: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
5-Amino-6-methylnicotinaldehyde is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
5-amino-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H8N2O/c1-5-7(8)2-6(4-10)3-9-5/h2-4H,8H2,1H3 |
Clave InChI |
RZAOUFUNNBHKCJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=N1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



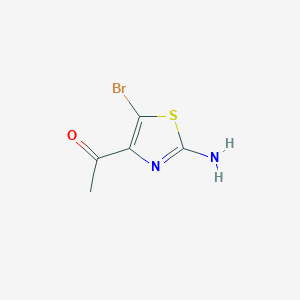
![(R)-4-(3-(1H-Indol-3-yl)-2-(2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-benzofuro[3,2-g]chromen-3-yl)acetamido)propanamido)butanoic acid](/img/structure/B12968362.png)

![5,6-Dichlorobenzo[d][1,3]dioxol-2-one](/img/structure/B12968369.png)

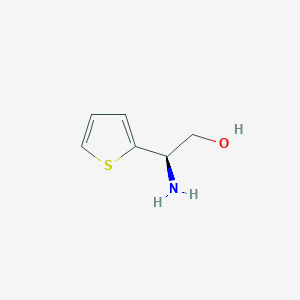

![2-(chloromethyl)-7-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12968396.png)
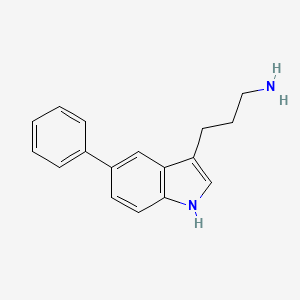

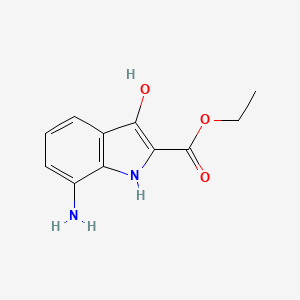

![4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12968428.png)
